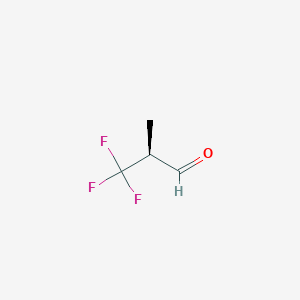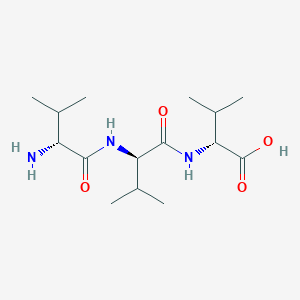
D-Valine, D-valyl-D-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Valine, D-valyl-D-valyl- is a compound that belongs to the class of amino acids It is a derivative of valine, which is one of the essential amino acids required for protein synthesis in living organisms D-Valine, D-valyl-D-valyl- is characterized by its unique structure, which includes two valine residues linked together
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, D-valyl-D-valyl- can be achieved through several synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine. This process utilizes specific microorganisms that can selectively degrade the L-valine, leaving behind the D-valine . Another approach is the microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase . This method involves the use of enzymes to selectively hydrolyze the N-acyl group, resulting in the formation of D-valine. Additionally, the microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase is another effective method for preparing D-valine .
Industrial Production Methods: In industrial settings, the production of D-Valine, D-valyl-D-valyl- often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are capable of producing high yields of D-valine. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate and purify the desired compound .
化学反応の分析
Types of Reactions: D-Valine, D-valyl-D-valyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for various applications.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Valine, D-valyl-D-valyl- include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from the reactions of D-Valine, D-valyl-D-valyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
科学的研究の応用
D-Valine, D-valyl-D-valyl- has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a key component in the study of protein structure and function. In medicine, D-Valine, D-valyl-D-valyl- is utilized in the development of pharmaceutical drugs, including antibiotics and anticancer agents . Additionally, in the industry, it is used as an intermediate for the synthesis of agricultural pesticides and veterinary antibiotics .
作用機序
The mechanism of action of D-Valine, D-valyl-D-valyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
D-Valine, D-valyl-D-valyl- can be compared with other similar compounds, such as L-valine and DL-valine. While L-valine is the naturally occurring form of valine found in proteins, D-valine is its enantiomer with distinct properties and applications. DL-valine is a racemic mixture of both enantiomers. The uniqueness of D-Valine, D-valyl-D-valyl- lies in its specific stereochemistry and its ability to be selectively utilized in various synthetic and biological processes .
List of Similar Compounds:- L-Valine
- DL-Valine
- Valinomycin
- Valaciclovir
特性
CAS番号 |
185350-24-7 |
|---|---|
分子式 |
C15H29N3O4 |
分子量 |
315.41 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m1/s1 |
InChIキー |
LSLXWOCIIFUZCQ-IJLUTSLNSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


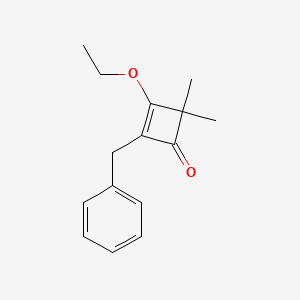
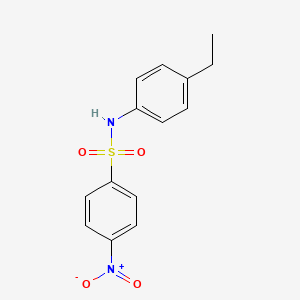
![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
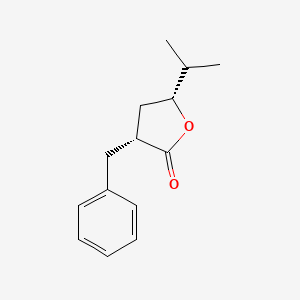

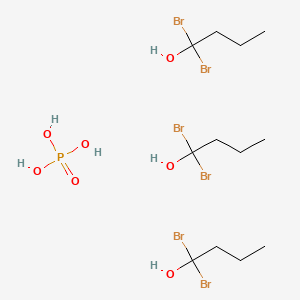

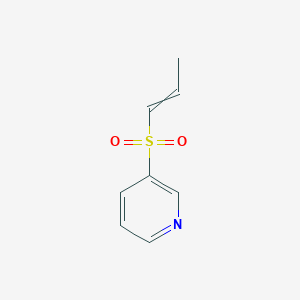
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
